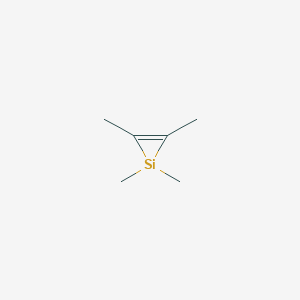
1,1,2,3-Tetramethyl-1H-silirene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,2,3-Tetramethyl-1H-silirene is a unique organosilicon compound characterized by its four methyl groups attached to a three-membered silicon-containing ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1,2,3-Tetramethyl-1H-silirene typically involves the reaction of silicon-based precursors with methylating agents under controlled conditions. One common method includes the reaction of a silicon halide with a methylating agent such as methyl lithium or methyl magnesium bromide. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale methylation reactions using silicon tetrachloride and methylating agents in the presence of catalysts to enhance the reaction rate and yield. The process is optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions: 1,1,2,3-Tetramethyl-1H-silirene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or ozone, leading to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of silane derivatives.
Substitution: The methyl groups in this compound can be substituted with other functional groups using reagents like halogens or organometallic compounds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, ozone, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), organometallic reagents (Grignard reagents).
Major Products Formed:
Oxidation: Silanol, siloxane derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted silirene derivatives depending on the substituent introduced.
Scientific Research Applications
1,1,2,3-Tetramethyl-1H-silirene has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organosilicon compounds. It is also studied for its unique ring strain and reactivity.
Medicine: Investigated for its potential use in medical imaging and as a component in silicone-based medical devices.
Industry: Used in the production of high-performance materials, including silicone elastomers and resins.
Mechanism of Action
The mechanism of action of 1,1,2,3-Tetramethyl-1H-silirene involves its interaction with various molecular targets through its reactive silicon center. The compound can form stable complexes with metals and other elements, facilitating catalytic processes. The ring strain in the silirene ring also contributes to its reactivity, making it a useful intermediate in various chemical reactions.
Comparison with Similar Compounds
Tetramethylsilane: A simpler silicon compound with four methyl groups attached to a silicon atom.
Trimethylsilyl derivatives: Compounds with three methyl groups attached to a silicon atom and one functional group.
Silacyclopropane: A three-membered silicon-containing ring with different substituents.
Uniqueness: 1,1,2,3-Tetramethyl-1H-silirene is unique due to its specific arrangement of methyl groups and the presence of a highly strained three-membered ring. This structure imparts distinct reactivity and properties compared to other organosilicon compounds.
Properties
CAS No. |
60323-47-9 |
|---|---|
Molecular Formula |
C6H12Si |
Molecular Weight |
112.24 g/mol |
IUPAC Name |
1,1,2,3-tetramethylsilirene |
InChI |
InChI=1S/C6H12Si/c1-5-6(2)7(5,3)4/h1-4H3 |
InChI Key |
VWVTVZXPFIAYRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C([Si]1(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















